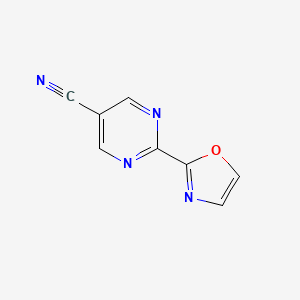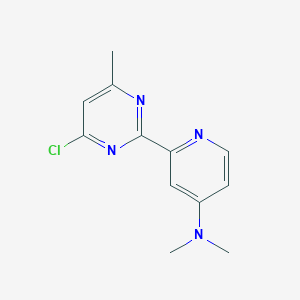
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine is a heterocyclic compound that features both pyrimidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-dimethyl-4-aminopyridine. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures, often around 30°C, for an extended period, typically 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding aminopyrimidine derivative.
Applications De Recherche Scientifique
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions are subject to ongoing research and are not fully elucidated .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 6-chloro-N-methylpyrimidin-4-amine
Uniqueness
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13ClN4 |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |
Clé InChI |
STOOMGWMXBLDLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


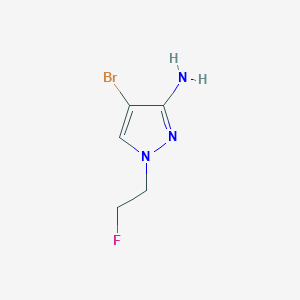
![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)
![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)
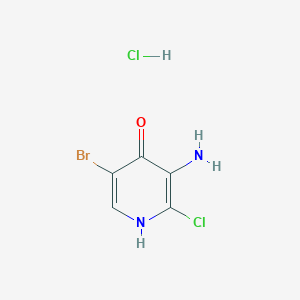

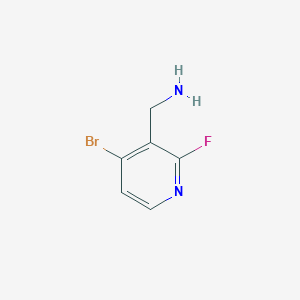
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)


![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
